N-(3-fluorophenyl)-3-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]propanamide
Description
N-(3-fluorophenyl)-3-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a fluorophenyl group, a pyrazolylmethyl group, and a piperidinyl group, making it a molecule of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c19-16-3-1-4-17(13-16)21-18(24)7-12-22-10-5-15(6-11-22)14-23-9-2-8-20-23/h1-4,8-9,13,15H,5-7,10-12,14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQQRVDFVUBLFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)CCC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-3-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]propanamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperidine Intermediate: Starting with a piperidine derivative, the compound can be functionalized with a pyrazolylmethyl group through nucleophilic substitution.
Amide Bond Formation: The intermediate is then reacted with 3-fluorobenzoyl chloride under basic conditions to form the desired amide bond.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-3-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens or nitrating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce nitro or halogen groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action for N-(3-fluorophenyl)-3-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]propanamide would depend on its specific interactions with molecular targets. Typically, such compounds might:
Bind to Receptors: Interact with specific receptors or enzymes.
Modulate Pathways: Influence biochemical pathways by acting as agonists or antagonists.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]propanamide
- N-(3-bromophenyl)-3-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]propanamide
Uniqueness
N-(3-fluorophenyl)-3-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity compared to its chloro or bromo analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
